molecular formula C17H21NO B8285904 2-methoxy-N-(2-methyl-1-phenylpropyl)aniline

2-methoxy-N-(2-methyl-1-phenylpropyl)aniline

Cat. No.: B8285904
M. Wt: 255.35 g/mol
InChI Key: LDZKBFFOHKFJLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-(2-methyl-1-phenylpropyl)aniline is a useful research compound. Its molecular formula is C17H21NO and its molecular weight is 255.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H21NO

Molecular Weight

255.35 g/mol

IUPAC Name

2-methoxy-N-(2-methyl-1-phenylpropyl)aniline

InChI

InChI=1S/C17H21NO/c1-13(2)17(14-9-5-4-6-10-14)18-15-11-7-8-12-16(15)19-3/h4-13,17-18H,1-3H3

InChI Key

LDZKBFFOHKFJLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=CC=C1)NC2=CC=CC=C2OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To (E)-N-benzylidene-2-methoxyaniline (5.00 g, 23.7 mmol, 1.00 equiv) in anhydrous THF (106 mL) at 0° C. was added isopropylmagnesium chloride (13.0 mL, 2.0 M in Et2O, 26.0 mmol, 1.10 equiv) and the reaction mixture was stirred at 0° C. for 1 h. A saturated aqueous solution of NH4Cl (50 mL) was added and the aqueous layer was extracted with Et2O (3×50 mL). The combined organic layers were washed with brine (25 mL), dried over MgSO4, filtered, and concentrated. The residue was purified by chromatography on SiO2, eluting with 2% v/v EtOAc/hexanes, to give 2-methoxy-N-(2-methyl-1-phenylpropyl)aniline as a colorless oil (1.72 g, 28% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Name
Quantity
106 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

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